molecular formula C4H9N3O4 B13730983 Iminodiacetic acid hydroxamate

Iminodiacetic acid hydroxamate

Cat. No.: B13730983
M. Wt: 163.13 g/mol
InChI Key: HGLNEVJQXXEMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iminodiacetic acid hydroxamate is a compound that combines the properties of iminodiacetic acid and hydroxamic acid. Iminodiacetic acid is a nonproteinogenic alpha-amino acid containing a nitrogen atom bound to two carboxymethyl groups . Hydroxamic acids are known for their ability to form stable complexes with metal ions . The combination of these two functionalities in this compound makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iminodiacetic acid hydroxamate can be synthesized through the reaction of iminodiacetic acid with hydroxylamine hydrochloride in the presence of a suitable activating agent . The reaction typically involves the formation of an intermediate ester, which then reacts with hydroxylamine to form the hydroxamate . The reaction conditions often include mild temperatures and neutral to slightly basic pH to ensure the stability of the hydroxamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of iminodiacetic acid hydroxamate involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the iminodiacetic acid moiety act as electron-pair donors, forming coordinate bonds with metal ions . This chelation process is crucial for its applications in metal ion separation and purification. Additionally, the hydroxamate group can interact with metal ions through various coordination modes, enhancing the compound’s versatility .

Properties

Molecular Formula

C4H9N3O4

Molecular Weight

163.13 g/mol

IUPAC Name

amino 2-[(2-aminooxy-2-oxoethyl)amino]acetate

InChI

InChI=1S/C4H9N3O4/c5-10-3(8)1-7-2-4(9)11-6/h7H,1-2,5-6H2

InChI Key

HGLNEVJQXXEMKO-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)ON)NCC(=O)ON

Origin of Product

United States

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